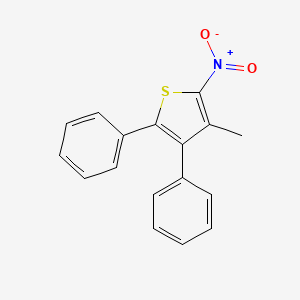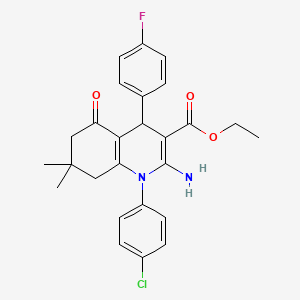
3-Methyl-2-nitro-4,5-diphenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-nitro-4,5-diphenylthiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 3-Methyl-2-nitro-4,5-diphenylthiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Industrial production methods often utilize similar condensation reactions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Methyl-2-nitro-4,5-diphenylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various reducing agents for the reduction of the nitro group . Major products formed from these reactions include thiophene oxides, dioxides, and aminothiophene derivatives .
Applications De Recherche Scientifique
3-Methyl-2-nitro-4,5-diphenylthiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-2-nitro-4,5-diphenylthiophene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfur atom in the thiophene ring also plays a crucial role in its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
3-Methyl-2-nitro-4,5-diphenylthiophene can be compared with other thiophene derivatives such as:
2-Substituted thiophenes: These compounds have similar biological activities but differ in their substitution patterns and reactivity.
Thiophene 1,1-dioxides: These compounds are more reactive and thermally labile compared to their parent thiophenes.
Aminothiophenes: These derivatives are formed by the reduction of nitrothiophenes and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H13NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-methyl-2-nitro-4,5-diphenylthiophene |
InChI |
InChI=1S/C17H13NO2S/c1-12-15(13-8-4-2-5-9-13)16(21-17(12)18(19)20)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
BNVAUSXYLJXRGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15012121.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
![2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012156.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012163.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012170.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012174.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012184.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012192.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012205.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B15012213.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15012216.png)
